molecular formula C20H13N3O3S B2540553 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 304864-27-5

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2540553
CAS No.: 304864-27-5
M. Wt: 375.4
InChI Key: IWJGPHKCOFNQDS-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is a heterocyclic compound featuring a benzothiazole core fused to a phenyl ring, substituted with a 4-nitrobenzamide group. Benzothiazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antitumor, and neurotropic effects . The nitro group at the para position of the benzamide moiety introduces electron-withdrawing properties, which can enhance reactivity and influence binding interactions in biological systems.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(13-9-11-14(12-10-13)23(25)26)21-16-6-2-1-5-15(16)20-22-17-7-3-4-8-18(17)27-20/h1-12H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJGPHKCOFNQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Ring Synthesis

The benzothiazole core is synthesized via cyclization of 2-aminobenzenethiol with carboxylic acid derivatives. A common method involves reacting 2-aminobenzenethiol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This step forms the intermediate 2-(4-nitrobenzamido)benzenethiol, which undergoes intramolecular cyclization under acidic conditions (e.g., polyphosphoric acid) to yield 2-(4-nitrobenzamido)benzothiazole.

Reaction Conditions:

  • Temperature: 80–100°C
  • Solvent: Toluene or dichloromethane
  • Catalyst: Polyphosphoric acid (PPA)

Nitrobenzamide Functionalization

The nitro group is introduced either before or after amide bond formation, depending on the stability of intermediates. For para-substitution (4-nitro), direct nitration of benzamide precursors is challenging due to steric and electronic factors. Instead, pre-nitrated benzoyl chlorides (e.g., 4-nitrobenzoyl chloride) are preferred for coupling with benzothiazole-containing amines.

Optimization of Coupling Reactions

The final step involves coupling the benzothiazole intermediate with 4-nitrobenzamide. Two primary strategies are employed:

Amide Bond Formation via Carbodiimide Coupling

Reagents:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • N-Hydroxysuccinimide (NHS)
  • Dimethylaminopyridine (DMAP) as a catalyst

Procedure:

  • Activate 4-nitrobenzoic acid with EDC/NHS in anhydrous dichloromethane.
  • Add the benzothiazole-amine derivative (2-(1,3-benzothiazol-2-yl)aniline) and DMAP.
  • Stir at room temperature for 12–24 hours.

Yield: 60–75% (dependent on purity of intermediates).

Direct Condensation Using Thionyl Chloride

Reagents:

  • Thionyl chloride (SOCl₂) for acid chloride formation
  • Pyridine as a base

Procedure:

  • Convert 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using SOCl₂.
  • React with 2-(1,3-benzothiazol-2-yl)aniline in pyridine.
  • Purify via recrystallization from ethanol.

Yield: 70–85%.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Solvent Polarity Dichloromethane > Toluene > THF Polar solvents enhance coupling efficiency
Temperature 0–25°C Higher temperatures risk nitro group reduction
Reaction Time 12–24 hours Prolonged durations improve conversion rates

Catalytic Systems

  • EDC/NHS : Superior for moisture-sensitive reactions but requires strict anhydrous conditions.
  • Polyphosphoric Acid : Effective for cyclization but complicates purification due to high viscosity.

Challenges and Mitigation Strategies

Nitro Group Stability

The nitro group is prone to reduction under acidic or high-temperature conditions. Mitigation includes:

  • Using mild acids (e.g., acetic acid instead of HCl)
  • Conducting nitration after coupling (if feasible)

Purification Difficulties

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves nitrobenzamide derivatives.
  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors offer advantages:

  • Enhanced Heat Transfer : Minimizes decomposition of heat-sensitive intermediates.
  • Automated Process Control : Reduces human error in multi-step syntheses.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
EDC/NHS Coupling High selectivity, mild conditions Costly reagents 60–75%
Thionyl Chloride Cost-effective, scalable Corrosive reagents 70–85%
One-Pot Synthesis Reduced purification steps Lower yield due to side reactions 50–65%

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. In contrast, methoxy () and butoxy () substituents increase lipophilicity, which may improve bioavailability but reduce electronic reactivity .
  • Steric and tautomeric effects : Methylation at the benzothiazole 5-position () introduces steric hindrance, which could alter binding specificity. Tautomeric forms in triazole analogs () demonstrate how heterocyclic flexibility impacts activity.

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzothiazole moiety linked to a nitrobenzamide group. The compound can be synthesized through the following key steps:

  • Formation of Benzothiazole Core : Cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
  • Amidation : Coupling the benzothiazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

This synthetic pathway allows for the efficient production of the compound for further biological evaluation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) demonstrate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound has promising antibacterial properties, which could be further explored for therapeutic applications .

Antitumor Activity

In vitro studies have evaluated the antitumor effects of this compound on various cancer cell lines. The compound was tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays:

Cell Line IC50 (µM)
A5496.75 ± 0.19
HCC8275.13 ± 0.97
NCI-H3584.01 ± 0.95

The results suggest that this compound effectively inhibits cell proliferation in these cancer cell lines .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • DNA Interaction : Binding studies indicate that it interacts with DNA, potentially disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and inflammation, contributing to its antitumor effects .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiazole exhibited varying degrees of antibacterial activity, with this compound being one of the most effective against E. coli and S. aureus .
  • Antitumor Studies : Another research project reported that compounds similar to this compound showed significant cytotoxicity against lung cancer cells in both 2D and 3D culture systems .

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